An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid. It is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into its molecular characteristics and providing methodologies for its empirical study.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring is a recurring structural motif in a variety of biologically active molecules and approved pharmaceuticals.[1] Its rigid, puckered conformation can offer advantages in drug design by improving potency, selectivity, and pharmacokinetic profiles.[1] 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid, a member of this important class of compounds, holds potential as a versatile building block for the synthesis of novel chemical entities. Understanding its physicochemical properties is paramount for its effective application in research and development.
Molecular Identity and Structure
3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid is identified by the CAS Number 1408075-28-4 . Its molecular structure consists of a cyclobutane ring substituted with a carboxylic acid group and a methyl group at the 1-position, and two methoxy groups at the 3-position.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1408075-28-4 | |
| Molecular Formula | C₈H₁₄O₄ | [2] |
| Molecular Weight | 174.19 g/mol | [2] |
| IUPAC Name | 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid | |
| SMILES String | CC1(C(O)=O)CC(OC)(OC)C1 | |
| InChI Key | IFTGAPGNKSGXOF-UHFFFAOYSA-N |
Physicochemical Properties: Knowns and Predictions
Table 2: Summary of Physicochemical Properties
| Property | Value/Prediction | Notes |
| Physical State | Solid or Liquid | Conflicting reports from commercial suppliers. May depend on purity and ambient conditions.[3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to have enhanced water solubility. | The presence of two methoxy groups and a carboxylic acid is expected to increase polarity and water solubility compared to less substituted cyclobutane analogs.[2] |
| pKa | Not available | The carboxylic acid moiety suggests it is an acidic compound. |
| LogP (predicted) | 0.81 | This value suggests a relatively balanced hydrophilic-lipophilic character. |
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A predicted LogP of 0.81 for 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid indicates that it is likely to have moderate lipophilicity.
Spectroscopic Characterization: An In-Silico Perspective
While experimental spectra for 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid are not widely published, we can predict the key features based on its structure and by analogy to related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl and methoxy protons, as well as the protons on the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons would provide valuable information about the ring's conformation.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the quaternary carbons, the methoxy carbons, and the methyl carbon will be characteristic.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbonyl group is expected around 1700-1725 cm⁻¹. C-O stretching vibrations from the methoxy and carboxylic acid groups will also be present.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular weight of 174.19 g/mol .[2] The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group, methoxy groups, and cleavage of the cyclobutane ring.
Synthesis and Reactivity
While a specific, detailed synthesis for 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid is not extensively documented, a plausible synthetic route can be derived from methods used for similar cyclobutane derivatives. A common approach involves the cyclization of linear precursors. For instance, a method for preparing 3-oxo-1-cyclobutane-carboxylic acid involves the reaction of 3-dichloroacetone with ethylene glycol to form a ketal, followed by cyclization with a malonate ester and subsequent hydrolysis.[2][4] A similar strategy could be adapted for the synthesis of the target molecule.
The reactivity of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid is dictated by its functional groups. The carboxylic acid can undergo esterification, amide formation, and reduction. The cyclobutane ring, while strained, is generally stable under typical reaction conditions but can undergo ring-opening reactions under more forcing conditions.[2]
Experimental Protocols for Physicochemical Characterization
For researchers wishing to empirically determine the physicochemical properties of this compound, the following established methodologies are recommended.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Determination of Solubility
The solubility can be determined by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature.[5] The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound in the supernatant is measured, often by UV-Vis spectroscopy or HPLC.
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.[6] In a potentiometric titration, a solution of the compound is titrated with a standard base, and the pH is monitored. The pKa is the pH at the half-equivalence point.
Workflow for pKa Determination by Potentiometric Titration
Caption: A streamlined workflow for determining pKa via potentiometric titration.
Determination of LogP
The shake-flask method is a classic approach for determining the octanol-water partition coefficient.[7] A solution of the compound is prepared in a mixture of octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined. The ratio of the concentrations is used to calculate LogP.
Safety and Handling
According to supplier safety data, 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid is classified as an acute oral toxin (Category 4). It is also listed as a combustible solid. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Applications and Future Directions
The unique structural features of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid make it an attractive building block for several applications:
-
Drug Discovery: As a scaffold for the synthesis of novel small molecules with potential therapeutic activity. The cyclobutane core can provide conformational rigidity, which is often beneficial for binding to biological targets.[2]
-
Materials Science: As a monomer for the synthesis of specialty polymers. The cyclic structure can impart desirable thermal and mechanical properties to the resulting polymers.[2]
-
Organic Synthesis: As a versatile intermediate for the construction of more complex molecular architectures.
Further research is needed to fully elucidate the experimental physicochemical properties of this compound and to explore its full potential in various scientific disciplines.
References
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Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])
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Measuring Solubility | Secondaire - Alloprof. (URL: [Link])
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Methyl 3,3-dimethoxycyclobutane-1-carboxylate | C8H14O4 | CID 10487446 - PubChem. (URL: [Link])
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The Experimental Determination of Solubilities - ResearchGate. (URL: [Link])
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Determination of solubility: A laboratory experiment | Journal of Chemical Education. (URL: [Link])
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Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (URL: [Link])
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Testing the Solubility of Common Liquid Solvents | Activity - Education.com. (URL: [Link])
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